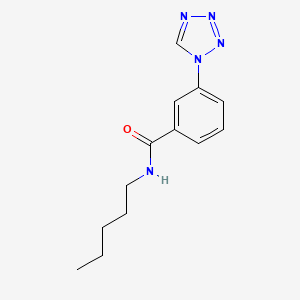![molecular formula C26H28ClN3O3 B11319187 N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11319187.png)
N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique combination of functional groups, including a chlorophenyl group, a morpholine ring, and an oxazole ring, which contribute to its diverse chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-chlorophenyl ethylamine and 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. These intermediates are then subjected to various reactions, including amide bond formation, cyclization, and functional group modifications, to yield the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Key considerations include the selection of cost-effective raw materials, efficient reaction pathways, and environmentally friendly processes.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups, such as nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are being explored in preclinical studies.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other oxazole derivatives and compounds with morpholine or chlorophenyl groups. Examples include:
Uniqueness
N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C26H28ClN3O3 |
|---|---|
Molekulargewicht |
466.0 g/mol |
IUPAC-Name |
N-[2-(4-chlorophenyl)-2-morpholin-4-ylethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C26H28ClN3O3/c27-22-9-7-19(8-10-22)24(30-11-13-32-14-12-30)17-28-26(31)23-16-25(33-29-23)21-6-5-18-3-1-2-4-20(18)15-21/h5-10,15-16,24H,1-4,11-14,17H2,(H,28,31) |
InChI-Schlüssel |
NHSRYYWWOUMDOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CC(=NO3)C(=O)NCC(C4=CC=C(C=C4)Cl)N5CCOCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-chloro-N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]-9-methoxy-1-benzoxepine-4-carboxamide](/img/structure/B11319112.png)
![N-(3-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11319113.png)
![1-(4-chlorophenyl)-4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11319117.png)
![N-(3-chloro-4-fluorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide](/img/structure/B11319122.png)
![1-(Adamantane-1-carbonyl)-4-[2-(pyridin-2-YL)ethyl]piperazine](/img/structure/B11319130.png)
![5-(Azepan-1-yl)-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11319132.png)
![N-(4-methylbenzyl)-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11319140.png)
![2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11319167.png)
![2-(4-tert-butylphenoxy)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11319178.png)
![N-[4-(dimethylamino)benzyl]-3-ethoxy-N-(pyridin-2-yl)benzamide](/img/structure/B11319195.png)
![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11319199.png)
![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-methoxybenzamide](/img/structure/B11319200.png)
![methyl N-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-methioninate](/img/structure/B11319207.png)
